molecular formula C21H26N4O3S B11057326 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[(4-benzylpiperazin-1-yl)sulfonyl]-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11057326
M. Wt: 414.5 g/mol
InChI Key: CBBQJEZJFFZGFL-UHFFFAOYSA-N
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Description

5-[(4-benzylpiperazin-1-yl)sulfonyl]-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one: is a complex organic compound with a unique structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: 394.51 g/mol

This compound belongs to the class of benzimidazole derivatives and contains a sulfonyl group, a benzylpiperazine moiety, and a benzimidazole ring. It exhibits interesting pharmacological properties and has been studied extensively.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a benzimidazole precursor with a sulfonyl chloride derivative, followed by cyclization. The benzylpiperazine substituent is introduced during the synthesis.

Reaction Conditions::

    Sulfonylation: The sulfonylation step typically involves the use of a strong acid (such as sulfuric acid) or a sulfonyl chloride reagent.

    Cyclization: Cyclization occurs under mild conditions, often using Lewis acids or bases.

    Benzylpiperazine Introduction: The benzylpiperazine group is incorporated via nucleophilic substitution or reductive amination.

Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using established chemical processes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group may yield the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at various positions.

Common Reagents and Conditions::

    Sulfonylation: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in acidic or basic media.

    Cyclization: Lewis acids (e.g., AlCl) or bases (e.g., NaOH).

    Reductive Amination: Sodium borohydride (NaBH) or other reducing agents.

Major Products:: The major products depend on the specific reaction conditions and substituents. Common products include sulfonylated benzimidazoles and their derivatives.

Scientific Research Applications

This compound has diverse applications:

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

These compounds share structural features but differ in substituents and properties. Further research is needed to explore their uniqueness.

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)sulfonyl-1,3,6-trimethylbenzimidazol-2-one

InChI

InChI=1S/C21H26N4O3S/c1-16-13-18-19(23(3)21(26)22(18)2)14-20(16)29(27,28)25-11-9-24(10-12-25)15-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3

InChI Key

CBBQJEZJFFZGFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)N2C)C

Origin of Product

United States

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